AZD-7648 was developed by AstraZeneca as a clinical candidate for cancer therapy. It belongs to the class of compounds that inhibit protein kinases, specifically targeting DNA-dependent protein kinase, which plays a crucial role in repairing double-strand breaks in DNA. The compound has been classified under the category of small molecule inhibitors and is currently undergoing clinical trials to assess its efficacy and safety in various cancer types.
The synthesis of AZD-7648 has been optimized for scalability and efficiency. Recent advancements have focused on a multigram-scale synthesis that incorporates several innovative strategies:
AZD-7648 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 378.43 g/mol. Key structural features include:
The three-dimensional conformation of AZD-7648 allows it to effectively bind to the active site of DNA-dependent protein kinase, facilitating its inhibitory action.
AZD-7648 undergoes specific chemical reactions that are pivotal for its mechanism of action:
The mechanism by which AZD-7648 exerts its effects involves:
AZD-7648 possesses several notable physical and chemical properties:
AZD-7648's primary applications are within oncology research and clinical therapy:
AZD-7648 (C₁₈H₂₀N₈O₂; molecular weight 380.40 g/mol) is a synthetic small-molecule inhibitor featuring a triazolopyridine core linked to a tetrahydropyran-substituted purinone moiety [1] [9]. Its IUPAC name is 7-methyl-2-({7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)-9-(oxan-4-yl)-8,9-dihydro-7H-purin-8-one, with the canonical SMILES notation Cc1cc2ncnn2cc1Nc1ncc2c(n1)n(C1CCOCC1)c(=O)n2C
[6] [9]. The compound’s crystallographic stability is attributed to intramolecular hydrogen bonding between the purinone carbonyl and triazolopyridine amino groups. Synthesis begins with a multi-step optimization from a screening hit, involving:
AZD-7648 exhibits exceptional selectivity for DNA-PK over structurally related kinases, critical for minimizing off-target effects. Biochemical assays reveal an IC₅₀ of 0.6 nM for DNA-PK, with >100-fold selectivity against PI3Kα (IC₅₀ = 1.37 µM), PI3Kδ, and other PIKK family members like ATM (IC₅₀ = 17.93 µM) and mTOR [1] [4] [9]. Cellular selectivity was confirmed in irradiated A549 cells, where AZD-7648 inhibited DNA-PKcs autophosphorylation (IC₅₀ = 91 nM) without significant activity against ATM, ATR, or PI3Kβ at concentrations below 1 µM [1] [2].
Table 1: Selectivity Profile of AZD-7648 in Biochemical and Cellular Assays
Target Kinase | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (µM) | Selectivity Ratio vs. DNA-PK |
---|---|---|---|
DNA-PK | 0.6 | 0.091 | 1 |
PI3Kα | 1,370 | >30 | >2,283 |
PI3Kγ | 520 | 1.37 | 867 |
ATM | 17,930 | 17.93 | >29,883 |
mTOR | >10,000 | >30 | >16,667 |
AZD-7648 acts as a competitive ATP-binding site inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key regulator of the non-homologous end joining (NHEJ) pathway [1] [6]. In biochemical assays using HeLa cell-derived DNA-PKcs, AZD-7648 potently suppressed kinase activity (IC₅₀ = 0.6 nM) by blocking phosphorylation of the synthetic substrate fluorescein-EPPLSQEAFADLWKK [1]. Cellular efficacy was demonstrated in NSCLC lines (A549, NCI-H1299), where AZD-7648 pretreatment (0.03–30 µM) reduced irradiation-induced DNA-PKcs autophosphorylation at Ser2056 (pS2056-DNA-PKcs) by >90% at 1 µM, as quantified by ELISA and Western blot [1] [2] [5]. This inhibition disrupts DNA-PK’s scaffold function, preventing recruitment of repair proteins like Ku70/80 to double-strand breaks (DSBs) [6].
By inactivating DNA-PKcs, AZD-7648 induces profound NHEJ deficiency, leading to:
Table 2: Functional Consequences of NHEJ Suppression by AZD-7648
Cellular Effect | Experimental System | Key Observations |
---|---|---|
DSB Repair Kinetics | γH2AX foci in A549 cells | Foci persistence >72h vs. 6h (control) after 8 Gy IR + 1 µM AZD-7648 |
Genomic Instability | Neutral comet assay | 4.5-fold increase in tail moments vs. IR alone |
Clonogenic Survival | A549/NCI-H1299 cells + IR | Dose-enhancement ratio of 2.1–3.4 at 0.3 µM AZD-7648 |
In Vivo Tumor Response | A549 xenografts + fractionated IR | 100% tumor regression with combination vs. 40% growth inhibition for IR alone |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7